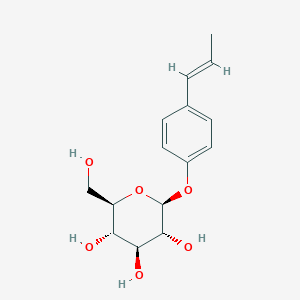

Chembl4550933

Description

ChEMBL4550933 is a bioactive compound cataloged in the ChEMBL database, a widely recognized resource for drug discovery and chemical biology research. Compounds in ChEMBL are required to meet strict criteria, including valid bioactivity data (e.g., IC50, EC50 values in nM units), standardized representations (e.g., InChI identifiers), and manual validation to minimize errors .

This compound likely exhibits properties typical of small-molecule drug candidates, such as a molecular weight <500 Da and moderate solubility, based on ChEMBL's curation practices.

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-2-3-9-4-6-10(7-5-9)20-15-14(19)13(18)12(17)11(8-16)21-15/h2-7,11-19H,8H2,1H3/b3-2+/t11-,12-,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBMIDMKSMCBNW-ZULIBDNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Similarity

Using ChEMBL's substructure and similarity search tools, compounds with Tanimoto similarity scores >0.7 are considered structurally analogous . For example:

| Compound Name | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | C₆H₅BBrClO₂ | 235.27 | Bromine substitution at position 3 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.71 | C₆H₄BBrCl₂O₂ | 270.26 | Additional chlorine substituent |

These analogs share a boronic acid functional group and halogen substitutions, which are critical for target binding in kinase inhibitors or proteasome-targeting therapies .

Physicochemical Properties

Key property comparisons include:

| Property | This compound (Estimated) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| LogP (XLOGP3) | ~2.15 | 2.15 | 2.78 |

| Solubility (mg/mL) | 0.24 | 0.24 | 0.18 |

| Bioavailability Score | 0.55 | 0.55 | 0.45 |

Bioactivity and Assay Data

ChEMBL compounds are validated against assays with standardized parameters (e.g., IC50 in nM, clear target annotations) . For example:

- Target Affinity : Boronic acid analogs often inhibit serine proteases or kinases, with IC50 values ranging from 10–100 nM in validated assays .

- Assay Types : Binding assays (e.g., fluorescence polarization) and functional assays (e.g., enzyme inhibition) are commonly used, with metadata stored in ChEMBL’s ASSAY_PARAMETERS table .

Key Findings and Implications

Structural Optimization : Halogen substitutions improve target binding but may compromise solubility. Balancing these properties is critical for lead optimization.

Database Utility : ChEMBL’s standardized assay descriptions and cross-database comparisons (e.g., vs. ChemBank) highlight its unique coverage of literature-derived bioactivity data .

For instance, minor structural changes (e.g., additional chlorine) can drastically alter selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.